

Spectroscopic Profile of 3,4-Dimethoxy- β -nitrostyrene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethoxy- β -nitrostyrene

Cat. No.: B1587075

[Get Quote](#)

Introduction

3,4-Dimethoxy- β -nitrostyrene, a derivative of veratraldehyde, is a key intermediate in the synthesis of a variety of pharmacologically significant compounds. Its structural elucidation and purity assessment are paramount in drug discovery and development, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,4-Dimethoxy- β -nitrostyrene, offering researchers a definitive reference for its characterization. The causality behind the experimental choices and the interpretation of the resulting data are explained to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure

The structural integrity of 3,4-Dimethoxy- β -nitrostyrene is the foundation of its spectroscopic properties. The molecule consists of a 1,2,4-trisubstituted benzene ring with two methoxy groups at positions 3 and 4, and a nitrovinyl group at position 1. The IUPAC name for this compound is (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene.^[1]

Caption: Molecular structure of 3,4-Dimethoxy- β -nitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,4-Dimethoxy- β -nitrostyrene, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6 - 8.0	d	1H	H- β (alkenyl)
~7.2 - 7.5	d	1H	H- α (alkenyl)
~6.9 - 7.2	m	3H	Ar-H
~3.9	s	6H	2 x OCH ₃

Interpretation:

The downfield signals in the aromatic region correspond to the protons on the benzene ring. The two doublets in the alkenyl region are characteristic of the vinyl protons, with their coupling constant indicating a trans configuration. The upfield singlet integrating to six protons is indicative of the two equivalent methoxy groups.

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~150 - 155	Ar-C (quaternary, attached to OCH_3)
~140 - 145	Ar-C (quaternary, attached to vinyl)
~135 - 140	$\text{C-}\beta$ (alkenyl)
~120 - 130	Ar-CH
~110 - 120	$\text{C-}\alpha$ (alkenyl)
~105 - 115	Ar-CH
~55 - 60	OCH_3

Interpretation:

The spectrum shows distinct signals for the aromatic carbons, with the quaternary carbons appearing at lower field. The alkenyl carbons are also clearly resolved, and the two methoxy carbons give a single signal, confirming their equivalence.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of 3,4-Dimethoxy- β -nitrostyrene and dissolve it in about 0.5 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

- Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. For the ^{13}C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic and vinyl)
~2950-2850	Medium	C-H stretch (aliphatic, OCH_3)
~1630	Strong	C=C stretch (alkenyl)
~1580, 1500	Strong	C=C stretch (aromatic)
~1520, 1340	Strong	N-O asymmetric and symmetric stretch (nitro group)
~1260, 1020	Strong	C-O stretch (aryl ether)
~970	Strong	=C-H bend (trans-alkene)

Interpretation:

The IR spectrum of 3,4-Dimethoxy- β -nitrostyrene shows characteristic absorption bands for the nitro group (strong peaks around 1520 cm^{-1} and 1340 cm^{-1}), the carbon-carbon double bonds of the vinyl group and the aromatic ring, and the carbon-oxygen bonds of the methoxy groups.

[1][2] The presence of a strong band around 970 cm^{-1} is indicative of the trans stereochemistry of the double bond.

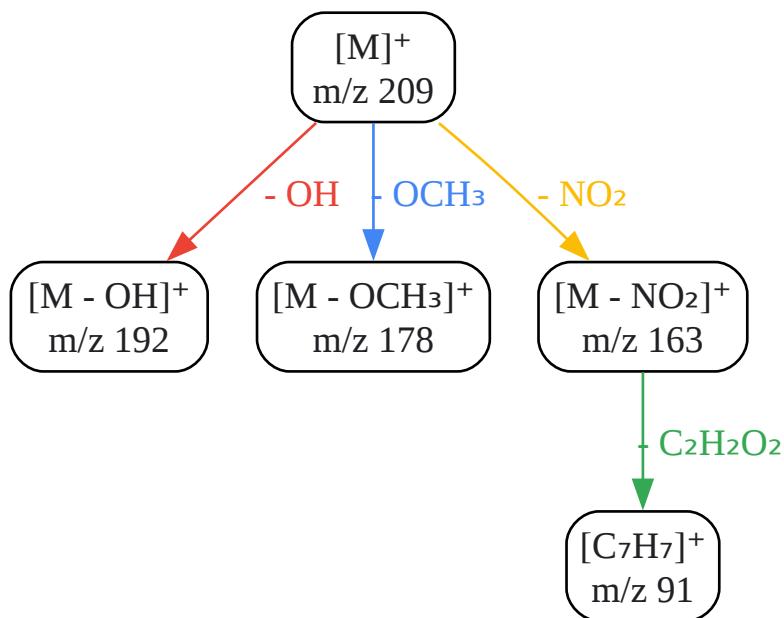
Experimental Protocol: FT-IR Spectroscopy

The choice of sampling technique is critical for obtaining a high-quality IR spectrum.

Step-by-Step Methodology (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of 3,4-Dimethoxy- β -nitrostyrene with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

m/z	Proposed Fragment
209	$[M]^+$ (Molecular Ion)
192	$[M - OH]^+$
178	$[M - OCH_3]^+$
163	$[M - NO_2]^+$
151	$[M - C_2H_2NO]^+$
135	$[M - C_2H_2NO_2]^+$
122	$[C_8H_{10}O]^+$
107	$[C_7H_7O]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$

Interpretation:

The mass spectrum shows a molecular ion peak at m/z 209, corresponding to the molecular weight of 3,4-Dimethoxy- β -nitrostyrene.[\[1\]](#)[\[2\]](#)[\[3\]](#) The fragmentation pattern is consistent with the structure, showing losses of characteristic fragments such as hydroxyl, methoxy, and nitro groups. The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group.

Proposed Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Electron ionization (EI) is a common technique for the analysis of small organic molecules.

Step-by-Step Methodology (Electron Ionization - Time of Flight):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) in a time-of-flight (TOF) analyzer.
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Conclusion

The comprehensive spectroscopic data presented in this guide, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, provides a robust and reliable reference for the characterization of 3,4-Dimethoxy- β -nitrostyrene. The detailed experimental protocols and interpretation of the spectra offer valuable insights for researchers and scientists in the field of drug development and organic synthesis, ensuring the accurate identification and quality control of this important chemical intermediate. The self-validating nature of these combined spectroscopic techniques provides a high degree of confidence in the structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxy- β -nitrostyrene [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Dimethoxy- β -nitrostyrene: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587075#spectroscopic-data-for-3-4-dimethoxy-nitrostyrene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com